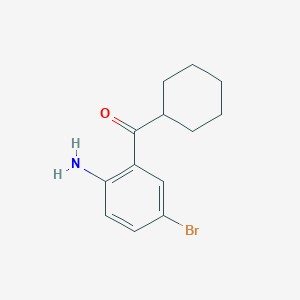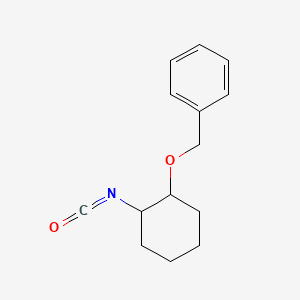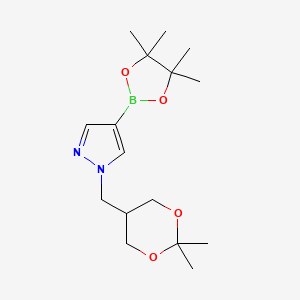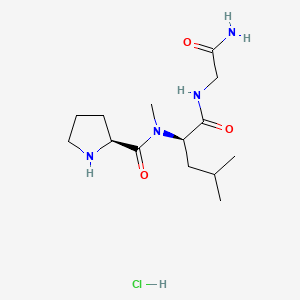
(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone” is a heterocyclic organic compound with a unique structure. Let’s break it down:
Chemical Formula: CHBrNO
IUPAC Name: 2-Amino-5-bromo-phenyl-cyclohexyl-methanone
This compound contains an imidazole ring fused to a cyclohexane ring, with a bromine atom and an amino group attached to the phenyl ring. Imidazole derivatives are known for their diverse chemical and biological properties, making this compound intriguing for further exploration.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes can yield “(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone.” One common approach involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate, followed by cyclization. Here’s a simplified scheme:
-
Synthesis of 2-aminobenzonitrile
- Start with benzaldehyde and ammonia.
- Convert benzaldehyde to benzonitrile (using cyanide or other methods).
- React benzonitrile with ammonia to obtain 2-aminobenzonitrile.
-
Formation of the Imidazole Ring
- Combine 2-aminobenzonitrile with sodium arylsulfinate (NaArSO2).
- Use a suitable solvent (e.g., THF/H2O mixture).
- Heat the reaction mixture to form the imidazole ring.
-
Bromination
- Introduce bromine (e.g., N-bromosuccinimide) to the imidazole ring.
- Obtain “this compound.”
Industrial Production:
Industrial-scale production may involve modifications of these synthetic steps, optimization, and purification processes.
Analyse Chemischer Reaktionen
Reactions:
Bromination: The bromine atom on the phenyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents:
- Bromine (Br2)
- Hydrogenation Catalysts (e.g., Pd/C)
- Strong Bases (e.g., NaOH)
Wissenschaftliche Forschungsanwendungen
- Antibacterial : Investigate its potential as an antibacterial agent.
- Antitumor : Explore its effects on cancer cells.
- Anti-inflammatory : Study its anti-inflammatory properties.
Wirkmechanismus
The exact mechanism remains to be fully elucidated. it likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, and metabolism.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to other imidazole derivatives, such as clemizole, astemizole, and metronidazole.
Eigenschaften
Molekularformel |
C13H16BrNO |
|---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
(2-amino-5-bromophenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H16BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2 |
InChI-Schlüssel |
MYQQQZDYPASJLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)

![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)


![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)


